molecular formula C17H28N4O5 B12941807 N-(tert-Butoxycarbonyl)-L-leucyl-L-histidine CAS No. 61884-59-1

N-(tert-Butoxycarbonyl)-L-leucyl-L-histidine

Cat. No.: B12941807
CAS No.: 61884-59-1
M. Wt: 368.4 g/mol
InChI Key: JHAZZDFBRGYAGS-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features a combination of amino acids and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.

    Peptide Bond Formation: The protected amino acids are coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling.

    Deprotection: The Boc groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by automating the repetitive steps of coupling and deprotection. This ensures high purity and yield, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of carbonyl groups results in alcohols.

Scientific Research Applications

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((S)-2-Amino-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid
  • (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-ethylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid

Uniqueness

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological targets in a distinct manner, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61884-59-1

Molecular Formula

C17H28N4O5

Molecular Weight

368.4 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C17H28N4O5/c1-10(2)6-12(21-16(25)26-17(3,4)5)14(22)20-13(15(23)24)7-11-8-18-9-19-11/h8-10,12-13H,6-7H2,1-5H3,(H,18,19)(H,20,22)(H,21,25)(H,23,24)/t12-,13-/m0/s1

InChI Key

JHAZZDFBRGYAGS-STQMWFEESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.